Tri(Mal-PEG2-amide)-amine
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Overview
Description
Tri(Mal-PEG2-amide)-amine is a branched PEG derivative with three terminal maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Scientific Research Applications
Drug Carrier in Cancer Therapy
- Application : Degradable, water-swellable polyethylene glycols (PEGs) were prepared using crosslinking between primary amines and modified PEGs. These hydrogels showed potential as biomaterials in biomedical applications, especially for anticancer drug entrapment and chemoimmunotherapy agent delivery.
- Source : Zhang et al., 2014.
Functionalization of Nanoparticles
- Application : A trifluoroethylester-PEG-thiol ligand was used to create water-soluble, chemically functional Au metal and FePt magnetic nanoparticles. This method facilitates the attachment of primary-amine-containing molecules, demonstrating the versatility of PEG-amine derivatives in nanoparticle functionalization.
- Source : Latham & Williams, 2006.
Efficient Intracellular siRNA Delivery
- Application : A novel triblock nanocarrier, comprising poly(amido amine)-poly(ethylene glycol)-poly-l-lysine, was synthesized for siRNA delivery. This design enhances endosomal escape, nuclease stability, and penetration, reducing toxicity and improving gene silencing efficiency.
- Source : Patil, Zhang, & Minko, 2011.
Development of Hydrogels for Controlled Drug Delivery
- Application : Amphiphilic conetwork gels and hydrogels of poly(β-amino esters) and poly(amido amine) were synthesized with tunable degradability. These gels demonstrated triggered drug release in various environments and are promising for controlled release and tissue engineering applications.
- Source : Nutan, Chandel, Bhalani, & Jewrajka, 2017.
pH- and Redox-responsive Micelles for Drug Delivery
- Application : Poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s were developed to form micelles. These micelles showed pH- and redox-responsive drug release, demonstrating their potential in targeted cancer therapy.
- Source : Cheng, Kumar, Zhang, & Liu, 2014.
Properties
Molecular Formula |
C48H72N10O18 |
---|---|
Molecular Weight |
1077.16 |
IUPAC Name |
N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C48H72N10O18/c59-37(7-19-56-43(65)1-2-44(56)66)52-16-28-74-34-31-71-25-10-40(62)49-13-22-55(23-14-50-41(63)11-26-72-32-35-75-29-17-53-38(60)8-20-57-45(67)3-4-46(57)68)24-15-51-42(64)12-27-73-33-36-76-30-18-54-39(61)9-21-58-47(69)5-6-48(58)70/h1-6H,7-36H2,(H,49,62)(H,50,63)(H,51,64)(H,52,59)(H,53,60)(H,54,61) |
InChI Key |
FIQXEOSOGUMXAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCNC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tri(Mal-PEG2-amide)-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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